[1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone
Overview
Description
Preparation Methods
The synthesis of CHM-122 involves several steps, starting with the preparation of the indole and naphthalene derivatives. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The final product is obtained through a series of condensation and cyclization reactions .
In industrial settings, the production of CHM-122 may involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is usually stored at low temperatures to maintain its stability over time .
Chemical Reactions Analysis
CHM-122 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce CHM-122, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include sodium hydroxide and potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CHM-122 is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Some of its applications include:
Analytical Chemistry: Used as a reference standard in mass spectrometry and chromatography to identify and quantify cannabinoids in various samples.
Forensic Science: Employed in the detection and analysis of synthetic cannabinoids in forensic investigations.
Biological Studies: Investigated for its potential interactions with cannabinoid receptors in biological systems.
Mechanism of Action
The exact mechanism of action of CHM-122 is not well understood. as a synthetic cannabinoid, it is believed to interact with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various physiological processes, including pain perception, mood, and appetite .
Comparison with Similar Compounds
CHM-122 is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. it is unique in its specific chemical structure, which may result in different pharmacological effects and binding affinities to cannabinoid receptors . Other similar compounds include:
JWH-018: Known for its potent agonist activity at CB1 receptors.
AM-2201: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
These compounds share similarities in their core structures but differ in their side chains and functional groups, leading to variations in their biological activities .
Properties
IUPAC Name |
[1-(cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-19-15-16-24(22-12-6-5-11-21(19)22)27(29)25-18-28(17-20-9-3-2-4-10-20)26-14-8-7-13-23(25)26/h5-8,11-16,18,20H,2-4,9-10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHHYHXSAWSXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342000 | |
Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373876-29-9 | |
Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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